molecular formula C12H10ClF3N2O2 B13213989 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate hydrochloride

2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate hydrochloride

Cat. No.: B13213989
M. Wt: 306.67 g/mol
InChI Key: VDLSSVVRVBPGSN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(quinolin-8-yl)carbamate hydrochloride is a chemical compound with the molecular formula C12H9F3N2O2·HCl It is known for its unique structure, which includes a trifluoroethyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate hydrochloride typically involves the reaction of quinoline-8-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(quinolin-8-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(quinolin-8-yl)carbamate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-8-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group and quinoline moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl N-(quinolin-2-yl)carbamate: Similar structure but with the quinoline moiety at a different position.

    2,2,2-Trifluoroethyl N-(quinolin-4-yl)carbamate: Another positional isomer with different properties.

Uniqueness

2,2,2-Trifluoroethyl N-(quinolin-8-yl)carbamate hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its trifluoroethyl group enhances its stability and reactivity, while the quinoline moiety contributes to its potential biological activity.

Properties

Molecular Formula

C12H10ClF3N2O2

Molecular Weight

306.67 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-quinolin-8-ylcarbamate;hydrochloride

InChI

InChI=1S/C12H9F3N2O2.ClH/c13-12(14,15)7-19-11(18)17-9-5-1-3-8-4-2-6-16-10(8)9;/h1-6H,7H2,(H,17,18);1H

InChI Key

VDLSSVVRVBPGSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)OCC(F)(F)F)N=CC=C2.Cl

Origin of Product

United States

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